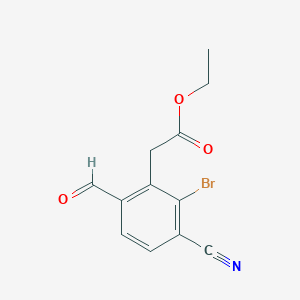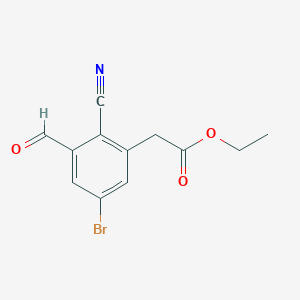
Ethyl 5-bromo-2-cyano-3-formylphenylacetate
説明
Ethyl 5-bromo-2-cyano-3-formylphenylacetate (EBCFPA) is an organic compound that has been used in a variety of scientific applications, including synthesis, drug discovery, and medical research. It is a derivative of phenylacetate, an aromatic compound found in plants. EBCFPA is an important compound because of its unique properties, including its ability to undergo a variety of chemical reactions, its low toxicity, and its ability to form strong hydrogen bonds. In
科学的研究の応用
Ethyl 5-bromo-2-cyano-3-formylphenylacetate has been used in a variety of scientific applications, including drug discovery, medical research, and synthesis. In drug discovery, Ethyl 5-bromo-2-cyano-3-formylphenylacetate has been used as a starting material in the synthesis of novel compounds with potential therapeutic applications. In medical research, Ethyl 5-bromo-2-cyano-3-formylphenylacetate has been used as a reagent to study the structure and function of proteins. It has also been used in the synthesis of other compounds, such as peptides, nucleotides, and carbohydrates.
作用機序
The mechanism of action of Ethyl 5-bromo-2-cyano-3-formylphenylacetate is not fully understood. However, it is believed that the compound acts as an electron donor, donating electrons to the substrate molecule. This electron donation facilitates the formation of a new bond between the substrate and the Ethyl 5-bromo-2-cyano-3-formylphenylacetate molecule. This new bond is responsible for the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 5-bromo-2-cyano-3-formylphenylacetate are not well understood. However, it is believed that the compound may have some anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines in laboratory studies. Additionally, Ethyl 5-bromo-2-cyano-3-formylphenylacetate has been shown to inhibit the growth of certain cancer cell lines in vitro.
実験室実験の利点と制限
The advantages of using Ethyl 5-bromo-2-cyano-3-formylphenylacetate in laboratory experiments include its low toxicity, its ability to form strong hydrogen bonds, and its ability to undergo a variety of chemical reactions. Additionally, its low cost and availability make it an attractive choice for use in laboratory experiments. The main limitation of using Ethyl 5-bromo-2-cyano-3-formylphenylacetate in laboratory experiments is its lack of specificity. It has been shown to react with a wide variety of substrates, making it difficult to control the reaction conditions.
将来の方向性
The potential future applications of Ethyl 5-bromo-2-cyano-3-formylphenylacetate are numerous. It has been suggested that the compound may be used in the development of novel drugs and therapeutics. Additionally, it has been suggested that the compound may be used in the synthesis of peptides, nucleotides, and carbohydrates. Finally, further research into the biochemical and physiological effects of Ethyl 5-bromo-2-cyano-3-formylphenylacetate may reveal new therapeutic applications for the compound.
特性
IUPAC Name |
ethyl 2-(5-bromo-2-cyano-3-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)5-8-3-10(13)4-9(7-15)11(8)6-14/h3-4,7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKBBSCRUGTHKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)Br)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-2-cyano-3-formylphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(tert-Butyl) 1-methyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-1,5-dicarboxylate](/img/structure/B1486304.png)
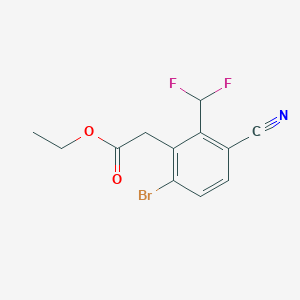
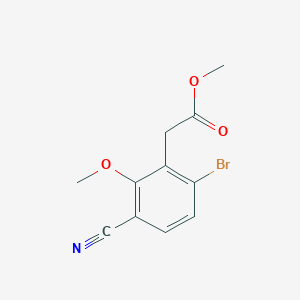
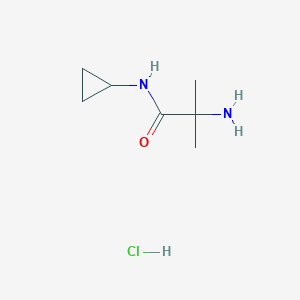



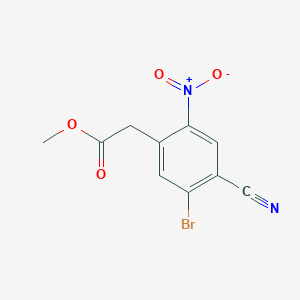
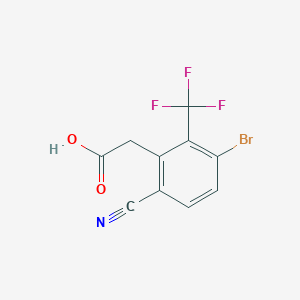
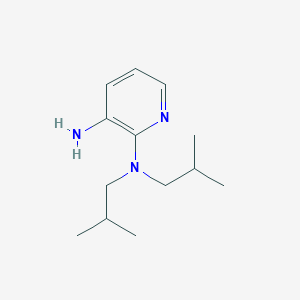
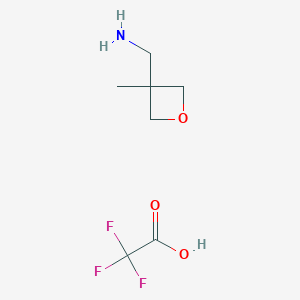
![1-{[(tert-Butoxycarbonyl)amino]methyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1486324.png)
![4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride](/img/structure/B1486325.png)
